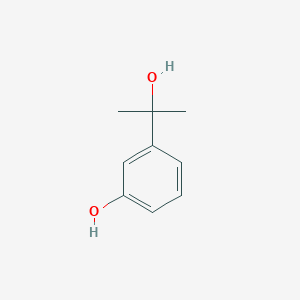

3-(2-Hydroxypropan-2-yl)phenol

Description

Significance of Phenolic Structures in Organic Chemistry and Biochemistry

Phenolic compounds are a major class of organic molecules defined by the presence of at least one hydroxyl group (-OH) directly attached to an aromatic ring. e-bookshelf.deijhmr.com This structural arrangement gives them properties that are distinct from aliphatic alcohols. e-bookshelf.de The proximity of the aromatic ring makes the hydroxyl group's proton more easily removable, rendering phenols as weak acids. e-bookshelf.de

In the realm of organic chemistry, phenols are versatile intermediates for synthesizing a wide array of more complex molecules. They readily undergo electrophilic aromatic substitutions and condensation reactions with aldehydes and ketones. wikipedia.org

From a biochemical perspective, phenolic compounds are abundant in nature, particularly in plants, where they are produced as secondary metabolites. scirp.orgwikipedia.orgrsdjournal.org They fulfill a multitude of roles, from providing pigmentation and flavor to acting as signaling molecules. e-bookshelf.de A significant function of many phenolic compounds is their role in plant defense against pathogens, herbivores, and UV radiation. wikipedia.orgresearchgate.net In human health, dietary phenolic compounds are researched for their potential health benefits, largely attributed to their antioxidant properties. scirp.orgresearchgate.netnih.gov They can neutralize harmful free radicals and may help reduce the risk of certain chronic diseases. researchgate.net The antioxidant capacity of phenolic compounds is closely linked to their chemical structure, especially the number and position of hydroxyl groups. numberanalytics.com

Overview of Branched Alkylphenols in Environmental and Biological Contexts

Branched alkylphenols are a subgroup of alkylphenols, which are characterized by a phenol (B47542) ring with an attached alkyl chain that has a branched structure. These compounds are primarily man-made and have been used extensively in the production of alkylphenol ethoxylates (APEs), which are non-ionic surfactants. panda.orgaku.edu.tr APEs have been incorporated into a variety of products, including detergents, pesticides, plastics, and paints. aku.edu.tr

The widespread use of APEs has led to their presence in the environment. panda.org During wastewater treatment and in natural environments, APEs can biodegrade, breaking down into more persistent metabolites, including branched alkylphenols like nonylphenol and octylphenol. researchgate.netservice.gov.uk These degradation products are a significant source of alkylphenol contamination in aquatic ecosystems, including rivers, sediments, and marine environments. panda.orgoup.com

A key area of scientific interest regarding branched alkylphenols is their biological activity. Some of these compounds have been identified as endocrine disruptors, meaning they can interfere with the hormone systems of organisms. panda.orgnih.gov Specifically, certain branched alkylphenols have been shown to mimic the effects of estrogen. nih.govnih.gov The estrogenic activity is influenced by the structure of the alkyl chain, including its branching and length. nih.govnih.govjst.go.jp Research has indicated that the branching of the alkyl group, particularly at certain positions, can affect the compound's ability to interact with estrogen receptors. nih.gov Additionally, some alkylphenols have demonstrated antimicrobial and antifouling properties. tandfonline.com

Structure

3D Structure

Properties

IUPAC Name |

3-(2-hydroxypropan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-9(2,11)7-4-3-5-8(10)6-7/h3-6,10-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNCICOZTHWGRMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC(=CC=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40332473 | |

| Record name | 3-(2-hydroxypropan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40332473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7765-97-1 | |

| Record name | 3-(2-hydroxypropan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40332473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 2 Hydroxypropan 2 Yl Phenol

Laboratory Synthesis Routes for 3-(2-Hydroxypropan-2-yl)phenol

Laboratory synthesis of this compound relies on indirect methods that build the carbon skeleton and introduce the necessary functional groups with precise regiochemical control.

The synthesis of complex phenol (B47542) derivatives often requires multi-step sequences to control the placement of substituents. oregonstate.edu Traditional methods for preparing phenols include the hydrolysis of diazonium salts, pyrolysis of benzene (B151609) sulfonic acid salts, and the oxidation of cumene (B47948). rsc.orgrsc.org However, for highly substituted or specifically patterned phenols like this compound, more sophisticated strategies are necessary.

A plausible multi-step route could begin with a starting material that already possesses a meta-directing group. For instance, a Friedel-Crafts acylation of nitrobenzene (B124822) could install an acetyl group at the meta position. Subsequent modification of this group, followed by reduction of the nitro group to an amine, diazotization, and hydrolysis, would yield the desired phenolic structure. Protecting the hydroxyl group as an ether (e.g., a methoxy (B1213986) group) allows for further manipulation of the side chain without interference.

Key Synthetic Transformations in Phenol Chemistry

| Transformation | Description | Common Reagents |

|---|---|---|

| Friedel-Crafts Acylation | Introduces an acyl group onto an aromatic ring. | Acyl chloride, Lewis acid (e.g., AlCl₃) nih.gov |

| Grignard Reaction | Forms a carbon-carbon bond by reacting an organomagnesium compound with a carbonyl group. | Organomagnesium halide, Ketone/Aldehyde |

| Diazotization/Hydrolysis | Converts an aromatic amine to a phenol via a diazonium salt intermediate. | NaNO₂, HCl; H₂O, heat rsc.org |

| Oxidation of Arylboronic Acids | A modern method to convert an arylboronic acid to a phenol. | H₂O₂, NaOH rsc.orgrhhz.net |

| Williamson Ether Synthesis | Protects a hydroxyl group by converting it into an ether. | Alkyl halide, Base |

The 2-hydroxypropan-2-yl group is a tertiary alcohol moiety. A primary method for its introduction onto an aromatic ring is the Grignard reaction. This involves preparing a Grignard reagent from a halogenated aromatic precursor, which is then reacted with acetone.

A potential synthetic pathway for this compound using this approach is as follows:

Starting Material: 3-Bromoanisole (B1666278) (meta-bromo-methoxybenzene). The methoxy group serves as a protected form of the phenol.

Grignard Reagent Formation: React 3-bromoanisole with magnesium metal in an ether solvent to form 3-methoxyphenylmagnesium bromide.

Reaction with Acetone: The Grignard reagent is then treated with acetone, followed by an acidic workup, to yield 2-(3-methoxyphenyl)propan-2-ol.

Demethylation: The final step involves the cleavage of the methyl ether to unmask the phenolic hydroxyl group. This is typically achieved using strong acids like hydrobromic acid (HBr) or a Lewis acid such as boron tribromide (BBr₃), yielding the final product, this compound.

This method provides excellent regiocontrol as the starting position of the bromine atom dictates the final position of the isopropyl alcohol group. nih.gov

Synthesizing meta-substituted phenols is a significant challenge. google.comnih.gov Modern organic chemistry offers powerful solutions, with the ipso-hydroxylation of arylboronic acids being a particularly effective strategy. rsc.orgrsc.orgnih.gov This method allows for the formation of phenols from readily available arylboronic acids under mild conditions. rhhz.netacs.org

A synthetic route employing this strategy could be:

Preparation of the Arylboronic Acid: Start with 3-bromoacetophenone. Protect the ketone (e.g., as a ketal) and then convert the bromo-aromatic into the corresponding boronic acid or boronic ester via lithium-halogen exchange followed by reaction with a borate (B1201080) ester, or through a palladium-catalyzed borylation reaction.

Side Chain Elaboration: The ketone can be converted to the tertiary alcohol using a Grignard reaction with methylmagnesium bromide.

ipso-Hydroxylation: The arylboronic acid is then oxidized to the phenol. This transformation can be achieved using various oxidants like hydrogen peroxide, often in the presence of a base. rsc.orgrhhz.net This step directly replaces the C-B bond with a C-O bond. rsc.org

Deprotection: If necessary, any protecting groups are removed in the final step.

This approach is advantageous because it avoids the harsh conditions of some classical methods and offers excellent functional group tolerance, making it suitable for complex molecules. rsc.orgrhhz.net

Biosynthetic and Biocatalytic Pathways Leading to this compound

While specific natural biosynthetic pathways for this compound are not well-documented, biocatalysis offers potential enzymatic routes for its synthesis from logical precursors. Biocatalytic methods are gaining traction as they often provide high selectivity under mild, environmentally friendly conditions.

Enzymes, particularly from microbial sources, can catalyze a wide array of chemical transformations on aromatic compounds. Two plausible enzymatic strategies for the synthesis of this compound include the hydroxylation of an aromatic precursor or the modification of a side chain on a phenolic precursor.

Aromatic Hydroxylation: Monooxygenase enzymes are capable of hydroxylating non-activated C-H bonds on aromatic rings. A potential pathway could involve the enzymatic hydroxylation of cumene (isopropylbenzene) or its derivatives. For instance, a cytochrome P450 monooxygenase could hydroxylate 3-isopropylphenol (B134271) at the tertiary carbon of the side chain, or hydroxylate the aromatic ring of a cumene derivative at the meta-position.

Enantioselective Reactions: While the target molecule is achiral, enzymes can be used to resolve racemic mixtures of similar chiral tertiary alcohols. scielo.brscielo.br For example, lipases are widely used for the kinetic resolution of alcohols via enantioselective transesterification. scielo.brmdpi.com An enzyme like Lipase A from Candida antarctica (CAL-A) could potentially be used to resolve a racemic precursor, ensuring high enantiomeric purity in related chiral structures. scielo.br This highlights the potential of enzymes to perform highly selective modifications on sterically hindered tertiary benzylic alcohols. scielo.brscielo.br

Potential Biocatalytic Reactions

| Enzyme Class | Reaction Type | Potential Application | Precursor Example |

|---|---|---|---|

| Monooxygenases (e.g., P450) | C-H Hydroxylation | Introduction of the hydroxyl group on the aromatic ring or side chain. | Cumene or m-Cresol |

| Lipases | Transesterification | Kinetic resolution of a chiral precursor alcohol. | Racemic 1-(3-hydroxyphenyl)ethanol |

These biocatalytic approaches represent a green alternative to traditional chemical synthesis, although significant research and enzyme engineering would be required to develop a specific and efficient pathway for this compound.

Reactivity and Reaction Mechanisms of 3 2 Hydroxypropan 2 Yl Phenol

Enzymatic Transformation Mechanisms

The enzymatic transformation of phenolic compounds is a cornerstone of microbial degradation pathways for environmental contaminants and natural aromatic molecules. Enzymes from various classes, particularly oxidoreductases, are capable of modifying the aromatic ring and its substituents through specific and highly regulated mechanisms.

Enzymes such as 4-ethylphenol (B45693) methylenehydroxylase (also known as p-cresol (B1678582) methylhydroxylase, PCMH) belong to the vanillyl-alcohol oxidase (VAO) family of flavoproteins. These enzymes are known to catalyze the hydroxylation of the benzylic carbon of p-substituted phenols. acs.org The general mechanism involves the deprotonation of the phenolic hydroxyl group, followed by hydride abstraction from the α-carbon of the alkyl side chain. acs.org This process generates a reactive quinone methide intermediate.

While these enzymes typically act on para-substituted phenols like 4-ethylphenol and 4-propylphenol, the underlying mechanism of benzylic hydroxylation is relevant. acs.org For 3-(2-hydroxypropan-2-yl)phenol, a related enzyme could potentially target one of the methyl groups of the isopropyl substituent. However, the presence of a tertiary alcohol at the benzylic position makes a direct analogy to the PCMH-catalyzed hydroxylation of 4-ethylphenol less straightforward, as the benzylic carbon is already oxidized and part of a more sterically hindered group.

| Enzyme Family/Type | Typical Substrate | Reaction Mechanism | Relevance to this compound |

| Vanillyl-alcohol oxidase (VAO) / p-Cresol methylhydroxylase (PCMH) | 4-alkylphenols (e.g., 4-ethylphenol) | Benzylic C-H hydroxylation via a quinone methide intermediate. acs.org | Provides a model for enzymatic oxidation of alkylphenols, although direct action on the tertiary alcohol group is unlikely. |

| Phenol (B47542) Hydroxylase | Phenols | Ortho-hydroxylation of the aromatic ring. ebi.ac.uk | Could hydroxylate the aromatic ring of the target compound to form a diol derivative. |

| Monooxygenases (e.g., from Sphingomonas sp.) | Alkylphenols with α-quaternary carbons (e.g., Bisphenol A) | Ipso-hydroxylation at the substituted carbon. nih.gov | Highly relevant, as this compound has a quaternary α-carbon structure. |

Ipso-substitution is a critical mechanism for the microbial degradation of phenolic compounds that possess a quaternary α-carbon in their side chain. nih.gov This mechanism is well-documented for the breakdown of industrial chemicals like α-quaternary nonylphenols and bisphenol A (BPA) by bacteria such as Sphingobium xenophagum. nih.govresearchgate.netchimia.ch

The process begins with an ipso-hydroxylation, where a monooxygenase enzyme attacks the aromatic carbon atom that is bonded to the alkyl substituent (the ipso carbon). researchgate.netasm.org This enzymatic attack results in the formation of a cyclohexadienone intermediate (a quinol). chimia.chasm.org The subsequent cleavage of the carbon-carbon bond releases the alkyl substituent as a carbocation and generates hydroquinone (B1673460). nih.gov The stability of the leaving carbocation is a key factor, which is why this pathway is favored for substituents with a quaternary α-carbon. chimia.chasm.org

The degradation of BPA by Sphingomonas species provides a direct parallel. In this pathway, ipso-substitution leads to the formation of hydroquinone and 4-(2-hydroxypropan-2-yl)phenol (B2518238) as the main metabolites. nih.gov This confirms that the (2-hydroxypropan-2-yl)phenol structure is a product of this specific enzymatic mechanism. Therefore, it is mechanistically plausible that this compound could be susceptible to further enzymatic action or could itself be a metabolite in the degradation of a related meta-substituted compound.

Quinone methides are highly reactive intermediates implicated in the biosynthesis of many natural products and in the enzymatic oxidation of phenols. nih.govrsc.org In the context of enzymes like VAO and PCMH, the oxidation of 4-alkylphenols proceeds through the formation of a p-quinone methide. acs.org The reaction is initiated by the enzyme abstracting a hydride from the benzylic carbon of the substrate, which is facilitated by the prior deprotonation of the phenolic hydroxyl group. acs.org The resulting intermediate is then nucleophilically attacked by water, yielding a hydroxylated product. acs.org

Nature employs this strategy to generate reactive intermediates under mild, aqueous conditions for building molecular complexity. nih.govamazonaws.comchemrxiv.org While the tertiary alcohol in this compound prevents direct hydride abstraction from the benzylic carbon, a related enzymatic dehydration could potentially form a quinone methide. This would involve the elimination of water from the tertiary alcohol, facilitated by the deprotonation of the phenolic hydroxyl group. Such an intermediate would be highly reactive and susceptible to attack by various nucleophiles.

Hydroxylation and dehydrogenation are fundamental enzymatic processes in the metabolism of aromatic compounds.

Hydroxylation: This involves the introduction of a hydroxyl group onto the substrate. For phenolic compounds, this can occur at several positions:

Aromatic Ring Hydroxylation: Enzymes like phenol hydroxylase catalyze the ortho-hydroxylation of phenols to produce catechols. ebi.ac.ukmdpi.com This is a common strategy to prepare the aromatic ring for subsequent cleavage by dioxygenases.

Benzylic Hydroxylation: As discussed, enzymes like PCMH hydroxylate the benzylic carbon of alkyl side chains. acs.org

Ipso-Hydroxylation: As seen in the degradation of BPA, hydroxylation occurs at the carbon atom bearing the alkyl substituent, leading to its eventual removal. nih.gov

Dehydrogenation: This process involves the removal of hydrogen. In the context of VAO/PCMH catalysis, the reaction on 4-alkylphenols can be viewed as a dehydrogenation, as it involves the removal of two hydrogen atoms (one proton and one hydride ion) to form the quinone methide intermediate, which is subsequently hydrated. acs.org

These processes are often the initial steps in preparing a stable aromatic compound for further degradation, ultimately leading to mineralization into carbon dioxide and water. researchgate.net

Catalytic Reactions Involving this compound or its Derivatives

The functional groups of this compound make its derivatives suitable for use in coordination chemistry and catalysis, particularly in the design of ligands for metal complexes.

Phenolic compounds are widely used as ligands in the design of metal complexes for various catalytic applications, including polymerization. The phenoxide group can act as a robust coordinating ligand for a wide range of metal centers. The design of these ligands can be finely tuned by modifying the substituents on the phenol ring, which influences the steric and electronic properties of the resulting metal complex.

Derivatives of this compound could be employed in creating bidentate or tridentate ligands. For example, the introduction of another donor group (such as an amine or imine) onto the phenolic structure can create a ligand that binds strongly to a metal center, forming a stable catalyst. Lithium complexes with phenolic-type ligands, for instance, have shown high activity in the ring-opening polymerization (ROP) of lactide to produce polylactic acid (PLA). nih.gov Similarly, magnesium complexes supported by aminophenolate ligands are effective catalysts for lactide ROP. nih.gov

The tertiary alcohol group in this compound could also participate in coordination or be functionalized to create a more complex ligand structure. The combination of a hard phenoxide donor and a potentially softer secondary donor group allows for the creation of catalysts with tunable activity and selectivity for specific polymerization reactions. nih.gov

| Metal Complex Type | Ligand Class | Polymerization Application | Potential Role of this compound Derivative |

| Lithium Complexes | Phenolic Ligands | Ring-Opening Polymerization (ROP) of Lactide. nih.gov | As a precursor for a bidentate phenoxide-alkoxide ligand. |

| Magnesium Complexes | Aminophenolate Ligands | Stereoselective ROP of Lactide. nih.gov | Could be modified to incorporate an amino group, forming a tridentate ligand. |

| Zinc Complexes | Mixed-type ON-coordinating Ligands | ROP of Lactide. nih.gov | The phenolic oxygen and a derivatized side-chain could form a stable chelate with a zinc center. |

Oxidative and Reductive Transformation Pathways

Radical Scavenging Mechanisms (Hydrogen Atom Transfer, Single Electron Transfer)

Phenolic compounds, including this compound, are recognized for their antioxidant properties, which are primarily attributed to their ability to act as radical scavengers. The principal mechanisms by which phenolic compounds neutralize free radicals are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). researchgate.netmdpi.comnih.gov

Hydrogen Atom Transfer (HAT): In the HAT mechanism, the phenolic antioxidant donates its phenolic hydrogen atom to a free radical, thereby neutralizing the radical and forming a more stable phenoxyl radical. mdpi.comnih.gov The reactivity of a phenolic compound in the HAT mechanism is largely dependent on the bond dissociation enthalpy (BDE) of the phenolic O-H bond. A lower BDE facilitates the hydrogen atom donation. The resulting phenoxyl radical is stabilized by resonance, delocalizing the unpaired electron over the aromatic ring, which makes it less reactive than the initial free radical. mdpi.com

Single Electron Transfer (SET): The SET mechanism involves the transfer of a single electron from the phenolic compound to the free radical, forming a radical cation from the phenol and an anion from the free radical. researchgate.netresearchgate.net The feasibility of this pathway is related to the ionization potential (IP) of the phenolic compound. Following the initial electron transfer, the radical cation can then deprotonate to form a phenoxyl radical. The SET mechanism is often followed by proton transfer (SET-PT). researchgate.net

The relative contribution of HAT and SET pathways can be influenced by factors such as the structure of the phenolic compound, the nature of the free radical, and the solvent polarity. mdpi.com

Table 2: Comparison of Radical Scavenging Mechanisms for Phenolic Compounds

| Mechanism | Description | Key Determinant | Products |

| Hydrogen Atom Transfer (HAT) | Direct transfer of a hydrogen atom from the phenolic hydroxyl group to a free radical. | Bond Dissociation Enthalpy (BDE) | Neutralized radical and a phenoxyl radical. |

| Single Electron Transfer (SET) | Transfer of an electron from the phenol to a free radical. | Ionization Potential (IP) | Phenolic radical cation and an anion. |

For this compound, the presence of the electron-donating alkyl group (2-hydroxypropan-2-yl) on the aromatic ring is expected to influence its radical scavenging activity by affecting the BDE of the phenolic O-H bond and the IP of the molecule.

Peroxidase-Mediated Oxidation Mechanisms

Peroxidases are enzymes that catalyze the oxidation of a wide range of substrates, including phenolic compounds, in the presence of hydrogen peroxide (H₂O₂). nih.govnih.gov The general mechanism of peroxidase-mediated oxidation of phenols involves the formation of a phenoxyl radical as a key intermediate.

The catalytic cycle of a typical peroxidase, such as horseradish peroxidase (HRP), begins with the reaction of the enzyme's heme iron center with H₂O₂ to form a high-valent iron-oxo species, known as Compound I. Compound I then abstracts an electron and a proton (effectively a hydrogen atom) from a phenol molecule (ArOH) to generate a phenoxyl radical (ArO•) and the intermediate Compound II. Compound II, in turn, oxidizes a second phenol molecule, producing another phenoxyl radical and regenerating the native enzyme. nih.gov

The phenoxyl radicals generated during this process are highly reactive and can undergo several subsequent reactions, including:

Dimerization: Two phenoxyl radicals can couple to form biphenols or other dimeric products. nih.gov

Polymerization: The radicals can react further to form polymeric products. nih.govnih.gov

Disproportionation: In some cases, radicals can undergo disproportionation reactions.

The specific products formed from the peroxidase-mediated oxidation of a particular phenol depend on the reaction conditions, the concentration of the substrate, and the structure of the phenol itself. nih.gov For this compound, this enzymatic oxidation would lead to the formation of corresponding phenoxyl radicals, which would then likely undergo coupling reactions to form various oligomeric and polymeric structures.

Table 3: General Steps in Peroxidase-Mediated Oxidation of Phenols

| Step | Reactants | Products | Description |

| 1. Enzyme Activation | Peroxidase + H₂O₂ | Compound I + H₂O | The peroxidase is oxidized by hydrogen peroxide. |

| 2. First Phenol Oxidation | Compound I + ArOH | Compound II + ArO• | A phenol molecule is oxidized to a phenoxyl radical. |

| 3. Second Phenol Oxidation | Compound II + ArOH | Peroxidase + ArO• + H₂O | A second phenol molecule is oxidized, regenerating the enzyme. |

| 4. Radical Reactions | ArO• + ArO• | Dimers, Polymers | Phenoxyl radicals couple to form larger molecules. |

Biotransformation and Environmental Fate of 3 2 Hydroxypropan 2 Yl Phenol

Microbial Degradation Pathways of Bisphenol A to 4-(2-Hydroxypropan-2-yl)phenol (B2518238)

The microbial breakdown of Bisphenol A is a critical process in its environmental remediation. Various bacterial strains have demonstrated the ability to utilize BPA as a carbon source, transforming it into several intermediate compounds. Among these, 4-(2-Hydroxypropan-2-yl)phenol is frequently identified as a key metabolite, resulting from the cleavage of the parent BPA molecule.

Sphingomonas sp. strain TTNP3, isolated from activated sludge, is known to degrade BPA through a distinctive pathway. researchgate.net The process is initiated by a monooxygenase enzyme that introduces a hydroxyl group onto one of the phenol (B47542) rings of the BPA molecule. researchgate.netresearchgate.net This hydroxylation occurs at the C-4 position, the same carbon atom that is bonded to the isopropyl bridge, in a mechanism known as ipso-substitution. researchgate.netethz.ch

This enzymatic action forms an unstable quinol intermediate. researchgate.net The subsequent rearomatization of this intermediate leads to the cleavage of the carbon-carbon bond linking the two phenolic rings. researchgate.net This cleavage results in two primary fragments: hydroquinone (B1673460) and a carbocationic isopropylphenol intermediate. researchgate.netethz.ch The hydroquinone is further degraded into organic acids. researchgate.net The highly reactive carbocationic intermediate readily reacts with a water molecule (hydrolysis) to form 4-(2-hydroxypropan-2-yl)phenol. researchgate.netethz.ch This compound is one of several metabolites in this pathway, alongside 4-isopropenylphenol (B43103) and 4-isopropylphenol, which are formed through side-reactions of the carbocation. researchgate.netethz.ch

| Metabolite | Formation Mechanism | Reference |

|---|---|---|

| Hydroquinone | Cleavage of quinol intermediate | researchgate.netethz.ch |

| 4-(2-Hydroxypropan-2-yl)phenol | Hydrolysis of carbocationic intermediate | researchgate.netethz.ch |

| 4-Isopropenylphenol | Loss of H+ from carbocationic intermediate | ethz.ch |

| 4-Isopropylphenol | Addition of H- to carbocationic intermediate | ethz.ch |

Bacillus megaterium strain ISO-2, a novel bacterium isolated from polycarbonate industry wastewater, has demonstrated the effective degradation of BPA. researchgate.net This strain can achieve complete removal of BPA at concentrations of 5 mg/L within 72 hours. researchgate.net Analysis of the degradation process by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) has identified several metabolic intermediates. researchgate.net

Among the identified compounds, 4-(2-hydroxypropan-2-yl)phenol is a significant intermediate in the proposed degradation pathway. researchgate.net Its formation, along with related compounds such as 4-isopropenylphenol and 4-isopropylphenol, suggests a degradation mechanism that involves the cleavage of the BPA structure at the quaternary carbon atom. researchgate.net The presence of these metabolites indicates that B. megaterium ISO-2 likely employs a pathway similar to that observed in other BPA-degrading bacteria, where the central carbon-carbon bond is broken. researchgate.net

The formation of 4-(2-hydroxypropan-2-yl)phenol is not unique to a single microbial species; it is recognized as a common intermediate in the biotransformation of the xenobiotic compound BPA by various bacteria. nih.gov Xenobiotics are foreign chemical substances that an organism is exposed to, and their metabolism is a key detoxification process. nih.govmhmedical.com The breakdown of complex xenobiotics like BPA often proceeds through the formation of smaller, more manageable molecules. The cleavage of BPA into a phenolic component (hydroquinone) and an alkylphenol component (the precursor to 4-(2-hydroxypropan-2-yl)phenol) is a recurring strategy in microbial degradation. nih.gov This positions 4-(2-hydroxypropan-2-yl)phenol as a central metabolite in the environmental breakdown of BPA, marking a significant step in its mineralization pathway.

Enzyme-Catalyzed Biotransformations of Alkylphenols

The biotransformation of BPA and related alkylphenols is mediated by specific enzymes that catalyze the initial and subsequent steps of degradation. These biocatalysts belong to broad classes of enzymes, such as oxidoreductases, which are capable of modifying the chemical structure of phenolic compounds.

Dehaloperoxidase B (DHP B), a multifunctional enzyme from the marine polychaete Amphitrite ornata, exhibits catalytic activity towards BPA. nih.gov This enzyme, which has peroxidase and peroxygenase functions, catalyzes the oxidation of BPA in the presence of hydrogen peroxide. nih.govdigitellinc.com The reaction results in the cleavage of the parent molecule, yielding two main products: 4-isopropenylphenol and 4-(2-hydroxypropan-2-yl)phenol. nih.gov

Studies using ¹⁸O-labeling confirmed that the oxygen atom incorporated into the products is derived from water, which is consistent with a peroxidase-based mechanism. nih.govdigitellinc.com X-ray crystal structures show that BPA binds in the distal pocket of the heme cofactor of the enzyme, positioning it for catalysis. nih.govdigitellinc.com The ability of DHP B to oxidize bisphenols demonstrates a potential pathway for the biotransformation of these pollutants in marine environments. nih.gov

| Product | Enzyme | Co-substrate | Reference |

|---|---|---|---|

| 4-(2-Hydroxypropan-2-yl)phenol | Dehaloperoxidase B | Hydrogen Peroxide | nih.gov |

| 4-Isopropenylphenol | Dehaloperoxidase B | Hydrogen Peroxide | nih.gov |

| Oligomers | Dehaloperoxidase B | Hydrogen Peroxide | nih.gov |

Monooxygenases are a critical class of enzymes that catalyze the insertion of one atom of molecular oxygen into a substrate. researchgate.netlibretexts.org In the context of BPA degradation by bacteria like Sphingomonas sp., cytochrome P450 (CYP) monooxygenases play an essential role in initiating the metabolic pathway. researchgate.netnih.gov These enzymes catalyze the hydroxylation of one of the phenol rings of BPA, which is the first and rate-limiting step. researchgate.netresearchgate.net

This monooxygenase activity is dependent on cofactors such as NADPH and flavin adenine (B156593) dinucleotide (FAD). researchgate.net The hydroxylation reaction, specifically the ipso-hydroxylation seen in Sphingomonas sp. strain TTNP3, destabilizes the BPA molecule, facilitating the subsequent C-C bond cleavage that ultimately leads to the formation of hydroquinone and the precursor to 4-(2-hydroxypropan-2-yl)phenol. researchgate.netresearchgate.net The central role of monooxygenases highlights their importance in the aerobic biodegradation of persistent aromatic xenobiotics. nih.gov

Further Environmental Degradation and Metabolite Formation from 3-(2-Hydroxypropan-2-yl)phenol

The environmental degradation of this compound can proceed through several transformation pathways, leading to the formation of various metabolites. These processes are influenced by the activities of microbial communities and abiotic environmental factors. The subsequent metabolites can also undergo further degradation, ultimately leading to the mineralization of the original compound.

Transformation to 4-Isopropenylphenol

The formation of 4-isopropenylphenol from 4-(2-hydroxypropan-2-yl)phenol has been observed in studies of bisphenol A degradation by various microorganisms. This transformation is considered a significant step in the environmental fate of this class of compounds.

Formation of 4-Isopropylphenol as a Degradation Product

Following the formation of isopropenylphenols, a subsequent reduction reaction can lead to the formation of isopropylphenols. In the case of the degradation of the para-isomer, 4-isopropenylphenol can be reduced to 4-isopropylphenol. This reduction involves the saturation of the double bond in the isopropenyl group.

It is hypothesized that 3-isopropenylphenol, the presumed dehydration product of this compound, could similarly be reduced to 3-isopropylphenol (B134271). The presence of 3-isopropylphenol has been noted in various environmental media, and its formation as a degradation product of other industrial compounds is a recognized environmental pathway.

Potential Degradation Products of this compound

| Parent Compound | Potential Intermediate | Potential Final Product | Transformation Pathway |

|---|---|---|---|

| This compound | 3-Isopropenylphenol | 3-Isopropylphenol | Dehydration followed by Reduction |

Subsequent Oxidation to Aromatic Acids (e.g., 4-Hydroxybenzoic Acid)

The degradation of phenolic compounds in the environment often involves oxidative processes that can lead to the formation of aromatic acids. While direct evidence for the oxidation of 3-isopropenylphenol or 3-isopropylphenol to specific aromatic acids is scarce, the general metabolic pathways for alkylphenols suggest that such transformations are possible.

For instance, the microbial degradation of various alkylphenols can proceed through the oxidation of the alkyl side chain, eventually leading to the formation of carboxylated aromatic compounds. In the case of para-substituted phenols, 4-hydroxybenzoic acid is a common intermediate. However, for 3-substituted phenols, the formation of 3-hydroxybenzoic acid or other related aromatic acids would be more likely, although specific studies on the degradation products of 3-isopropylphenol are limited.

Overall Mineralization Pathways

The ultimate fate of many organic pollutants in the environment is mineralization, which is the complete degradation of the compound to inorganic substances such as carbon dioxide, water, and mineral salts. The mineralization of phenolic compounds is a critical process for the detoxification of contaminated environments.

The mineralization of this compound and its degradation products is expected to be carried out by a diverse range of microorganisms capable of degrading aromatic compounds. These pathways typically involve the enzymatic cleavage of the aromatic ring, followed by the entry of the resulting aliphatic intermediates into central metabolic pathways, such as the Krebs cycle. The efficiency of mineralization can be influenced by various environmental factors, including the availability of nutrients, oxygen levels, temperature, and the composition of the microbial community.

Persistence and Environmental Stability Considerations

The persistence of a chemical in the environment is a key factor in assessing its potential for long-term ecological impact. The environmental stability of this compound and its degradation products is influenced by their susceptibility to biotic and abiotic degradation processes.

Alkylphenols, as a class of compounds, exhibit a range of environmental persistence. Their stability is influenced by the structure of the alkyl side chain and the position of substitution on the aromatic ring. Generally, compounds with branched alkyl chains, such as the isopropyl group, may be more resistant to degradation than those with linear alkyl chains.

The persistence of this compound in soil and water will depend on the presence of microbial populations capable of its degradation. Under aerobic conditions, microbial degradation is expected to be the primary removal mechanism. However, under anaerobic conditions, the degradation process may be significantly slower, potentially leading to increased persistence. Abiotic degradation processes, such as photolysis, may also contribute to the removal of this compound from the environment, particularly in sunlit surface waters.

Factors Influencing the Environmental Persistence of this compound

| Factor | Influence on Persistence |

|---|---|

| Microbial Activity | High microbial activity, particularly of specialized degraders, can decrease persistence. |

| Oxygen Availability | Aerobic conditions generally favor faster degradation and lower persistence compared to anaerobic conditions. |

| Sunlight Exposure | Photolysis can contribute to the degradation of the compound in surface waters, reducing its persistence. |

| Sorption to Soil/Sediment | Sorption can decrease the bioavailability of the compound for microbial degradation, potentially increasing its persistence in these compartments. |

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidaion

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of 3-(2-Hydroxypropan-2-yl)phenol, enabling the unambiguous assignment of all proton and carbon signals.

Proton (¹H) NMR Analysis

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic CH | 6.6 - 7.2 | m | 4H |

| Methyl CH₃ | ~1.5 | s | 6H |

| Tertiary OH | Variable | s | 1H |

Note: 's' denotes a singlet and 'm' denotes a multiplet. The chemical shifts of the hydroxyl (OH) protons are variable and depend on factors such as solvent and concentration.

Carbon (¹³C) NMR Analysis

The ¹³C NMR spectrum of this compound provides crucial information about the number and types of carbon atoms in the molecule. Although specific experimental data is not available, predictions can be made based on the chemical structure. The spectrum would show distinct signals for the aromatic carbons of the phenol (B47542) ring and the aliphatic carbons of the 2-hydroxypropyl substituent.

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic C-OH | 155 - 160 |

| Aromatic C-C(CH₃)₂OH | 145 - 150 |

| Aromatic CH | 110 - 130 |

| Quaternary C(CH₃)₂OH | 70 - 75 |

Two-Dimensional (2D) NMR Techniques (e.g., HMBC)

Two-dimensional NMR techniques such as Heteronuclear Multiple Bond Correlation (HMBC) are instrumental in establishing the connectivity between different parts of the molecule. An HMBC spectrum of this compound would reveal correlations between protons and carbons that are two or three bonds apart. For instance, correlations would be expected between the methyl protons and the quaternary carbon of the propan-2-yl group, as well as the adjacent aromatic carbon. These correlations are definitive in confirming the substitution pattern of the phenol ring.

Mass Spectrometry (MS) Techniques for Identification and Pathway Analysis

Mass spectrometry is a powerful tool for the identification of this compound and for studying its presence in various matrices, as well as its degradation and metabolic pathways.

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile organic compounds. For the analysis of phenolic compounds like this compound, a derivatization step is often employed to increase their volatility and improve chromatographic separation. In the context of metabolite profiling, GC-MS can be utilized to identify and quantify this compound in biological or environmental samples. The mass spectrum obtained would show a molecular ion peak corresponding to the mass of the derivatized compound, and a characteristic fragmentation pattern that can be used for its definitive identification. While specific fragmentation data for this compound is not detailed in available literature, general fragmentation patterns for phenolic compounds often involve cleavage of the side chain and fragmentation of the aromatic ring.

Liquid Chromatography-Mass Spectrometry (LC-MS) in Degradation Studies

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for the analysis of less volatile and thermally labile compounds, making it an ideal technique for studying the degradation of this compound. In degradation studies, LC-MS can be used to monitor the disappearance of the parent compound and the formation of degradation products over time. The high sensitivity and selectivity of LC-MS/MS (tandem mass spectrometry) allow for the identification and structural elucidation of these degradation products, even at low concentrations. This information is crucial for understanding the environmental fate and potential metabolic pathways of the compound. While specific degradation studies on this compound are not extensively documented, LC-MS is a key analytical tool in the broader study of the environmental degradation of alkylphenols and related compounds.

Other Spectroscopic and Analytical Methods

Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups within a molecule. For this compound, the IR spectrum is characterized by distinct absorption bands corresponding to its key structural features: the phenolic hydroxyl group, the tertiary alcoholic hydroxyl group, and the aromatic ring.

The hydroxyl (-OH) groups give rise to a very prominent, strong, and broad absorption band in the region of 3200-3600 cm⁻¹. libretexts.orglibretexts.org The broadness of this peak is a direct result of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules. libretexts.org The phenolic C-O stretching vibration typically appears as a strong band around 1200-1260 cm⁻¹, while the alcoholic C-O stretch is observed in the 1000-1200 cm⁻¹ range. libretexts.org

The presence of the benzene (B151609) ring is confirmed by several characteristic absorptions. The aromatic C-H stretching vibrations are typically observed as weaker bands just above 3000 cm⁻¹ (e.g., 3000-3100 cm⁻¹). libretexts.org Aromatic C=C in-ring stretching vibrations produce a series of medium to weak absorptions in the 1450-1600 cm⁻¹ region. libretexts.orglibretexts.org Additionally, strong C-H "out-of-plane" bending bands appear in the 675-900 cm⁻¹ region, and the specific pattern of these bands can sometimes help confirm the substitution pattern on the aromatic ring. libretexts.org

Table 1: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | O-H Stretch (H-bonded) | 3600 - 3200 | Strong, Broad |

| Aromatic Ring | C-H Stretch | 3100 - 3000 | Weak to Medium |

| Alkyl Group | C-H Stretch | 3000 - 2850 | Medium |

| Aromatic Ring | C=C Stretch (in-ring) | 1600 - 1450 | Medium to Weak |

| Phenol | C-O Stretch | 1260 - 1200 | Strong |

| Tertiary Alcohol | C-O Stretch | 1200 - 1100 | Medium to Strong |

| Aromatic Ring | C-H Bend (out-of-plane) | 900 - 675 | Strong |

UV-Visible (UV-Vis) spectroscopy is a valuable tool for studying reaction mechanisms, particularly for compounds with chromophores, such as the aromatic ring in this compound. This technique measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule.

Mechanistic studies often employ UV-Vis spectroscopy to monitor the progress of a reaction over time. nih.gov Changes in the electronic structure of the molecule, such as the formation of conjugated systems or the introduction of auxochromic groups, lead to shifts in the absorption maxima (λmax) and changes in molar absorptivity. For example, in a reaction where this compound is oxidized, the formation of a quinone-like intermediate would result in the appearance of new absorption bands at longer wavelengths due to the extended conjugation. nih.gov

By recording spectra at regular intervals, kinetic data can be obtained, allowing for the determination of reaction rates and orders. The presence of isosbestic points—wavelengths at which the absorbance of the reaction mixture remains constant—can indicate a clean conversion of one species to another without the buildup of significant intermediates. The technique is particularly useful in studying photochemical reactions, where changes in the UV-Vis spectrum upon irradiation can reveal the formation of excited states or photoproducts. nih.gov

Table 2: Expected UV-Visible Absorption for this compound

| Chromophore | Electronic Transition | Expected λmax (in Ethanol) |

| Benzene Ring | π → π | ~210 nm |

| Benzene Ring | π → π (B-band) | ~270-280 nm |

Note: The exact λmax values can be influenced by the solvent and the pH of the solution.

X-ray crystal structure analysis is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. semanticscholar.org While a crystal structure for this compound itself may not be widely reported, this technique is invaluable for characterizing complexes and derivatives where it acts as a ligand or a structural component.

Should this compound be used to form a metal complex or a co-crystal, single-crystal X-ray diffraction would provide unambiguous information about its molecular structure. mdpi.com This includes exact bond lengths, bond angles, and torsion angles within the molecule. nih.gov Furthermore, it reveals the details of the crystal packing, elucidating intermolecular interactions such as hydrogen bonds (e.g., between the hydroxyl groups and acceptor atoms) and π-π stacking interactions between aromatic rings. nih.govredalyc.org

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for investigating the electronic structure and properties of molecules. For phenolic antioxidants, these methods elucidate the mechanisms of free radical scavenging, which primarily include hydrogen atom transfer (HAT), single electron transfer-proton transfer (SET-PT), and sequential proton loss electron transfer (SPLET). The feasibility of these pathways is assessed by calculating specific thermodynamic parameters.

Density Functional Theory (DFT) has become one of the most popular and reliable methods for studying phenolic compounds due to its balance of computational cost and accuracy. acs.orgnih.gov The B3LYP hybrid functional, combined with various basis sets such as 6-31G* or 6-311++G**, is frequently employed to optimize the molecular geometries of phenols and their corresponding radicals and to calculate their electronic energies. researchgate.net

DFT calculations are instrumental in determining key thermodynamic descriptors that govern antioxidant activity, such as bond dissociation enthalpy (BDE), ionization potential (IP), proton dissociation enthalpy (PDE), proton affinity (PA), and electron transfer enthalpy (ETE). nih.gov By comparing these calculated values, researchers can predict the dominant mechanism through which a phenolic compound exerts its antioxidant effect. For instance, a low BDE value suggests that the HAT mechanism is favorable. Several studies have successfully used DFT to evaluate the substituent effects on the antioxidant capacity of a wide range of phenols, showing that electron-donating groups generally enhance activity. acs.orgnih.gov

Before DFT became widespread, semi-empirical and ab initio methods were the primary tools for the computational study of phenols. nih.gov Semi-empirical methods, such as PM3, are computationally less demanding and were used in pioneering quantitative structure-activity relationship (QSAR) studies. usda.gov However, their accuracy can be limited, especially for radical species. core.ac.uk

Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2, MP4), and Coupled Cluster (CC) theory, offer higher levels of accuracy. acs.orgcore.ac.uk These methods have been used to compute the BDEs and other properties of phenols. acs.orgresearchgate.net For example, studies have shown that while methods like MP2 and MP4 can overestimate absolute BDEs, they provide reasonable predictions of relative BDEs among substituted phenols. acs.org Although computationally expensive, high-level ab initio calculations serve as important benchmarks for validating the results obtained from more cost-effective DFT methods. nih.gov

Molecular Descriptors and Quantitative Structure-Property Relationships (QSPR)

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a compound with its physical properties or biological activity. nih.govresearchgate.net In the context of antioxidants, these models use computationally derived molecular descriptors to predict antioxidant potency. nih.gov

The ionization potential (IP) is the energy required to remove an electron from a molecule. It is a critical descriptor for the SET-PT antioxidant mechanism, where a lower IP facilitates the initial single electron transfer to a free radical. nih.govresearchgate.net Computational methods, particularly DFT, are widely used to calculate adiabatic and vertical ionization potentials.

The table below presents computationally derived vertical ionization energies (VIEs) for phenol (B47542) and related compounds in an aqueous environment, illustrating the impact of molecular structure on this key descriptor.

| Compound | Calculated Vertical Ionization Energy (VIE) in Water (eV) |

|---|---|

| Phenol | 7.9 |

| Phenolate | 7.7 |

Data sourced from high-level EOM-IP-CCSD/EFP calculations. nih.govresearchgate.net

The homolytic bond dissociation enthalpy (BDE) of the phenolic O-H bond is arguably the most important descriptor for evaluating the antioxidant activity of phenols. mdpi.compan.olsztyn.pl It represents the energy required to break the O-H bond to form a phenoxyl radical and a hydrogen atom. A lower BDE indicates a greater ease of hydrogen atom donation to scavenge free radicals, which is the cornerstone of the HAT mechanism. pan.olsztyn.pl

Numerous computational studies have focused on calculating the BDE of substituted phenols. researchgate.netmdpi.comnih.gov These studies consistently show that electron-donating groups (EDGs) attached to the aromatic ring lower the O-H BDE, while electron-withdrawing groups (EWGs) increase it. nih.gov This effect is attributed to the stabilization of the resulting phenoxyl radical. EDGs can delocalize the unpaired electron on the oxygen atom through resonance or inductive effects, thus stabilizing the radical and lowering the BDE. acs.org

For 3-(2-hydroxypropan-2-yl)phenol, the substituent is in the meta position. Substituents at the meta position have a less pronounced effect on BDE compared to those at ortho and para positions because they cannot directly participate in the resonance stabilization of the phenoxyl radical. mdpi.com The 2-hydroxypropan-2-yl group acts as a weak electron-donating group through induction. Therefore, it is expected to slightly decrease the O-H BDE of this compound relative to unsubstituted phenol.

The following table displays calculated gas-phase O-H Bond Dissociation Enthalpies (BDEs) for phenol and related meta-substituted phenols, demonstrating the influence of substituents on this critical antioxidant parameter.

| Compound | Substituent (meta) | Calculated BDE (kcal/mol) at 298 K |

|---|---|---|

| Phenol | -H | 87.5 |

| 3-Methylphenol (m-Cresol) | -CH₃ | 87.0 |

| 3-Methoxyphenol | -OCH₃ | 87.4 |

| 3-Chlorophenol | -Cl | 88.4 |

| 3-Fluorophenol | -F | 88.6 |

| 3-Cyanophenol | -CN | 90.2 |

| 3-Trifluoromethylphenol | -CF₃ | 89.7 |

Data calculated using the (RO)B3LYP/6-311++G(2df,2p) level of theory. mdpi.com

The ultimate goal of calculating molecular descriptors like BDE and IP is to establish a robust QSPR/QSAR model that can accurately predict the antioxidant activity of phenolic compounds. researchgate.net By performing multiple regression analysis on a set of phenols with known antioxidant activities (e.g., measured as IC₅₀ or Trolox Equivalent Antioxidant Capacity), researchers can develop equations that link structural properties to activity. researchgate.net

Several studies have successfully demonstrated strong correlations between antioxidant capacity and descriptors such as BDE and IP. nih.govresearchgate.net For instance, a QSAR model might take the form:

Antioxidant Activity (e.g., pIC₅₀) = c₀ + c₁(BDE) + c₂(IP)

Where c₀, c₁, and c₂ are constants determined from the regression analysis. Such models confirm that low BDE and IP values are generally predictive of high antioxidant activity. researchgate.net These QSPR models are invaluable for screening large virtual libraries of compounds and identifying promising new antioxidant candidates for synthesis and experimental testing. nih.gov

Mechanistic Insights from Computational Modeling

Computational modeling allows for the detailed examination of reaction pathways and transition states, providing a window into the precise mechanisms of chemical reactions. For phenolic compounds like this compound, these models are crucial for elucidating their antioxidant action.

The primary antioxidant activity of phenolic compounds involves the scavenging of free radicals. Computational models are employed to determine the most likely mechanisms by which this occurs. The principal mechanisms for phenolic antioxidants are Hydrogen Atom Transfer (HAT), Single Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET).

Theoretical calculations can predict the favorability of each pathway by computing thermodynamic parameters such as Bond Dissociation Enthalpy (BDE), Ionization Potential (IP), and Proton Dissociation Enthalpy (PDE). A lower BDE for the phenolic O-H bond suggests a greater propensity for the HAT mechanism, where the phenol donates its hydrogen atom to a free radical.

Table 1: Key Mechanisms in Free Radical Scavenging by Phenolic Compounds

| Mechanism | Description | Key Thermodynamic Parameter |

|---|---|---|

| Hydrogen Atom Transfer (HAT) | The phenolic antioxidant donates its hydroxyl hydrogen atom to a free radical. | Bond Dissociation Enthalpy (BDE) |

| Single Electron Transfer-Proton Transfer (SET-PT) | The phenol first donates an electron to the radical, followed by the transfer of a proton. | Ionization Potential (IP) |

The reactivity of a phenol is significantly influenced by the nature and position of substituents on the aromatic ring. The 2-hydroxypropan-2-yl group at the meta-position of the phenol ring in this compound has specific electronic effects that modulate its antioxidant capacity.

Computational studies on substituted phenols have shown that electron-donating groups (EDGs) tend to decrease the O-H BDE, thereby enhancing antioxidant activity, particularly when located at the ortho or para positions. This is due to the stabilization of the resulting phenoxyl radical through resonance. Conversely, electron-withdrawing groups (EWGs) generally increase the BDE.

The 2-hydroxypropan-2-yl group, being an alkyl group, is generally considered to be weakly electron-donating through an inductive effect. In the meta-position, its ability to stabilize the phenoxyl radical through resonance is limited compared to ortho and para positions. Computational models can precisely quantify this effect by calculating the change in BDE relative to unsubstituted phenol. While specific calculations for this compound are not found in the provided search results, the general trend suggests its radical scavenging activity would be modestly influenced by this substituent.

Table 2: General Substituent Effects on Phenolic O-H Bond Dissociation Enthalpy (BDE)

| Substituent Type | Position | Effect on BDE | Impact on HAT Activity |

|---|---|---|---|

| Electron-Donating Group (EDG) | Ortho, Para | Decrease | Enhance |

| Electron-Donating Group (EDG) | Meta | Minor Decrease | Minor Enhancement |

| Electron-Withdrawing Group (EWG) | Ortho, Para | Increase | Decrease |

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in predicting a range of molecular properties that govern the chemical behavior of this compound. These properties include the electronic structure, molecular geometry, and reactivity descriptors.

Key properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate an electron (a lower ionization potential), while the LUMO energy relates to its ability to accept an electron. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. A smaller gap generally implies higher reactivity.

Other predictable properties include the molecular electrostatic potential (MEP), which maps the charge distribution on the molecule's surface, identifying regions susceptible to electrophilic or nucleophilic attack. For this compound, the MEP would highlight the electron-rich regions around the hydroxyl groups, indicating them as likely sites for reaction.

Table 3: Predicted Molecular Properties from Computational Chemistry

| Property | Significance |

|---|---|

| HOMO Energy | Correlates with the ability to donate an electron. Higher HOMO energy suggests a better electron donor. |

| LUMO Energy | Correlates with the ability to accept an electron. Lower LUMO energy suggests a better electron acceptor. |

| HOMO-LUMO Gap | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and predicts sites for electrophilic and nucleophilic attack. |

Chemical Derivatization and Functionalization Strategies

Regioselective Modification of Phenolic Hydroxyl Groups

The selective modification of the phenolic hydroxyl group in 3-(2-Hydroxypropan-2-yl)phenol is a key strategy for altering its physicochemical properties. This can be achieved primarily through etherification and esterification reactions.

Etherification: The Williamson ether synthesis is a classic and effective method for the O-alkylation of phenols. This reaction involves the deprotonation of the phenolic hydroxyl group with a suitable base to form a more nucleophilic phenoxide ion, which then undergoes a nucleophilic substitution reaction with an alkyl halide. The choice of base and reaction conditions is crucial to ensure regioselectivity and prevent side reactions.

| Electrophile | Base | Solvent | Conditions | Product |

|---|---|---|---|---|

| Methyl iodide | Sodium hydride (NaH) | Tetrahydrofuran (THF) | Room Temperature, 2h | 1-(2-Hydroxypropan-2-yl)-3-methoxybenzene |

| Benzyl (B1604629) bromide | Potassium carbonate (K2CO3) | Acetone | Reflux, 8h | 1-(Benzyloxy)-3-(2-hydroxypropan-2-yl)benzene |

| Ethyl bromoacetate | Cesium carbonate (Cs2CO3) | Acetonitrile (CH3CN) | 50°C, 6h | Ethyl 2-(3-(2-hydroxypropan-2-yl)phenoxy)acetate |

Esterification: The phenolic hydroxyl group can be readily converted into an ester through reaction with acylating agents such as acyl chlorides or acid anhydrides. These reactions are typically carried out in the presence of a base, like pyridine (B92270) or triethylamine, to neutralize the acidic byproduct.

| Acylating Agent | Base | Solvent | Conditions | Product |

|---|---|---|---|---|

| Acetyl chloride | Pyridine | Dichloromethane (DCM) | 0°C to Room Temperature, 3h | 3-(2-Hydroxypropan-2-yl)phenyl acetate |

| Benzoyl chloride | Triethylamine (TEA) | Dichloromethane (DCM) | Room Temperature, 4h | 3-(2-Hydroxypropan-2-yl)phenyl benzoate |

| Acetic anhydride | Pyridine | None | Room Temperature, 12h | 3-(2-Hydroxypropan-2-yl)phenyl acetate |

Introduction of Diverse Functional Groups for Structure-Activity Studies

The systematic introduction of a variety of functional groups onto the this compound scaffold is a fundamental approach in medicinal chemistry for conducting structure-activity relationship (SAR) studies. These modifications can probe the steric, electronic, and hydrogen-bonding requirements for biological activity at a particular molecular target. By derivatizing the phenolic hydroxyl group, researchers can fine-tune properties such as lipophilicity, metabolic stability, and receptor binding affinity.

For instance, the synthesis of a library of ether and ester derivatives allows for the exploration of how different alkyl and aryl substituents impact biological efficacy. Preliminary SAR studies often reveal that the nature of the substituent on the phenolic oxygen can significantly influence the compound's activity. For example, compounds with electron-withdrawing groups may exhibit different biological profiles compared to those with electron-donating groups.

A hypothetical SAR study on a series of this compound derivatives might reveal the following trends:

| Derivative | Modification | Observed Activity Trend |

|---|---|---|

| Ether derivatives | Varying alkyl chain length (methyl, ethyl, propyl) | Activity may increase with chain length up to a certain point due to enhanced lipophilicity, then decrease due to steric hindrance. |

| Ester derivatives | Introduction of aromatic vs. aliphatic acyl groups | Aromatic esters might show enhanced activity due to potential π-π stacking interactions with the biological target. |

| Substituted benzyl ethers | Electron-donating or -withdrawing groups on the benzyl ring | Electronic effects can modulate the hydrogen-bonding capacity of the ether oxygen, influencing binding affinity. |

Strategies for Complex Molecule Synthesis Incorporating the Moiety

The this compound moiety can serve as a versatile building block, or synthon, in the multistep synthesis of more complex molecules, including natural products and pharmacologically active agents. The functional groups of this molecule provide handles for further chemical transformations and the construction of larger molecular architectures.

One common strategy involves using the phenolic hydroxyl group as a nucleophile to form a key ether or ester linkage within a larger target molecule. Protecting the tertiary alcohol may be necessary to prevent unwanted side reactions, depending on the subsequent reaction conditions.

Furthermore, the aromatic ring of this compound is susceptible to electrophilic aromatic substitution reactions. By carefully choosing the reaction conditions and directing groups, it is possible to introduce additional substituents onto the benzene (B151609) ring, further increasing the molecular complexity. These second-generation derivatives can then be elaborated into more intricate structures.

An example of a synthetic strategy could involve an initial O-alkylation of the phenolic hydroxyl group, followed by a Friedel-Crafts acylation on the aromatic ring to introduce a new carbon-carbon bond. The resulting ketone could then be further modified, for instance, through reduction and subsequent cyclization, to form a heterocyclic system. Such strategies are integral to the discovery of new chemical entities with potential therapeutic applications.

Role in Biological and Environmental Systems

As a Metabolite of Industrial Chemicals

The compound 3-(2-Hydroxypropan-2-yl)phenol is recognized primarily as a metabolite in the environmental degradation of industrial chemicals, most notably Bisphenol A (BPA). Its formation is a key step in the microbial breakdown of this widespread compound.

This compound emerges as a significant intermediate in the aerobic microbial degradation of Bisphenol A. Its formation is a central feature of a novel degradation pathway initiated by an ipso-substitution mechanism. This pathway has been notably observed in bacteria of the Sphingomonas genus.

The process begins with a monooxygenase-catalyzed hydroxylation of the C4 position of one of the phenol (B47542) rings of BPA, the position already bearing the isopropylidene group. This ipso-hydroxylation leads to the formation of an unstable quinol intermediate. Subsequent cleavage of the carbon-carbon bond between the phenolic moiety and the isopropyl group results in the formation of hydroquinone (B1673460) and a carbocationic intermediate, 2-(4-hydroxyphenyl)propan-2-yl cation. The hydroquinone can then be utilized by the microorganisms as a carbon and energy source. The carbocationic intermediate is subsequently attacked by a water molecule, yielding 4-(2-hydroxypropan-2-yl)phenol (B2518238). Some studies have identified this compound as a metabolite, suggesting that hydroxylation can also occur at the meta-position, or that subsequent enzymatic transformations can lead to this isomer.

This degradation pathway is significant as it represents a mechanism for the breakdown of the recalcitrant BPA molecule, which is a known endocrine disruptor. The formation of this compound is a critical step in the mineralization of BPA in the environment.

Table 1: Key Steps in the Formation of this compound from Bisphenol A Degradation

| Step | Reactant | Enzyme/Process | Product(s) |

|---|---|---|---|

| 1 | Bisphenol A | Monooxygenase (ipso-hydroxylation) | Unstable quinol intermediate |

| 2 | Unstable quinol intermediate | C-C bond cleavage | Hydroquinone + 2-(4-hydroxyphenyl)propan-2-yl cation |

| 3 | 2-(4-hydroxyphenyl)propan-2-yl cation | Hydration (addition of water) | 4-(2-Hydroxypropan-2-yl)phenol |

| 4 | 4-(2-Hydroxypropan-2-yl)phenol | Isomerization/Further transformation | This compound |

The metabolic pathway leading to this compound from BPA shares similarities with the degradation of other branched alkylphenols, such as nonylphenol and octylphenol. A key structural feature for the initiation of the ipso-substitution pathway is the presence of a quaternary α-carbon atom in the alkyl substituent. This structural motif is present in BPA and certain isomers of nonylphenol and octylphenol.

In contrast, alkylphenols with linear alkyl chains or those lacking a quaternary α-carbon are typically degraded through different pathways. For instance, the degradation of 4-ethylphenol (B45693) by Pseudomonas putida JD1 is initiated by the oxidation of the alkyl side chain, not by ipso-hydroxylation. This process, catalyzed by 4-ethylphenol methylenehydroxylase, leads to the formation of a secondary alcohol. Similarly, other short-chain and linear long-chain alkylphenols are often metabolized via hydroxylation of the aromatic ring at a position other than the substituted carbon, followed by ring cleavage.

Therefore, the formation of metabolites like this compound is characteristic of a specific class of branched alkylphenols. The structure of the alkyl group dictates the initial enzymatic attack and the subsequent metabolic fate of the compound in the environment. The degradation of nonylphenol, for example, can also proceed via ipso-substitution, leading to the formation of hydroquinone and a nonyl alcohol, paralleling the formation of 4-(2-hydroxypropan-2-yl)phenol from BPA.

Enzymatic Substrate and Product Relationships

The formation and potential further transformation of this compound are governed by the specificity of microbial enzymes that act on alkylphenols.

The initial step in the degradation of BPA to this compound is catalyzed by a monooxygenase. These enzymes exhibit a degree of substrate specificity. The monooxygenase from Sphingomonas sp. strain TTNP3, for instance, acts on both bisphenol A and nonylphenol, indicating a specificity for phenols with a quaternary α-carbon in the para position.

Other alkylphenol-modifying enzymes demonstrate different substrate preferences. For example, 4-ethylphenol methylenehydroxylase from Pseudomonas putida JD1 can act on a range of 4-alkylphenols, including 4-n-propylphenol and 4-n-butylphenol. nih.gov However, its primary mode of action is dehydrogenation of the alkyl side chain, not ipso-hydroxylation. Phenol hydroxylases from other bacteria have been shown to have a broad substrate range, hydroxylating various phenols and cresols, but their activity on more complex branched alkylphenols can be limited. The structural characteristics of the alkylphenol, including the length and branching of the alkyl chain, as well as the position of substitution on the phenolic ring, are critical determinants of enzyme-substrate recognition and catalytic activity.

The enzymatic modification of alkylphenols can lead to the formation of chiral products. While direct evidence for the chiral formation of this compound is not extensively documented, studies on analogous compounds provide insight into the stereoselectivity of alkylphenol-modifying enzymes.

A notable example is the biotransformation of various 4-alkylphenols by 4-ethylphenol methylenehydroxylase from Pseudomonas putida JD1. nih.gov This enzyme catalyzes the hydroxylation of the methylene (B1212753) group adjacent to the benzene (B151609) ring, producing chiral alcohols. For instance, the biotransformation of 4-ethylphenol yields 1-(4'-hydroxyphenyl)ethanol, with the enzyme producing the R(+) enantiomer in high enantiomeric excess. nih.gov Similarly, the transformation of 4-n-propylphenol by this enzyme results in the formation of the R(+) enantiomer of 1-(4′-hydroxyphenyl)propanol. nih.gov

This stereospecificity arises from the hydration of a quinone methide intermediate, a mechanism that is different from the ipso-substitution pathway leading to this compound. However, it demonstrates that microbial enzymes involved in alkylphenol metabolism can exhibit high stereoselectivity, suggesting that if this compound were to undergo further enzymatic hydroxylation on its alkyl side chain, the formation of specific stereoisomers would be likely. The chirality of metabolites is a crucial aspect of their biological activity and environmental fate.

Emerging Research Directions

Advanced Bioremediation Approaches for Contaminants Involving 3-(2-Hydroxypropan-2-yl)phenol

The presence of phenolic compounds like this compound in the environment, often as byproducts of industrial processes or the degradation of larger molecules, necessitates the development of effective and eco-friendly cleanup strategies. researchgate.netresearchgate.net Advanced bioremediation techniques, which harness the metabolic capabilities of microorganisms, are a key focus of this research, offering a sustainable alternative to conventional physicochemical treatments. nih.govmdpi.com

Researchers are exploring several advanced strategies:

Bioaugmentation: This approach involves introducing specific, highly efficient microbial strains or consortia into a contaminated environment to enhance the degradation of target pollutants. mdpi.com For sites contaminated with alkylphenols, this could mean the introduction of bacteria known to possess robust enzymatic pathways for breaking down these compounds.

Biostimulation: This technique focuses on stimulating the activity of indigenous microbial populations already present in the contaminated site. mdpi.com This is often achieved by adding nutrients (like nitrogen and phosphorus) and oxygen to create optimal conditions for the native microorganisms to thrive and metabolize contaminants like this compound. mdpi.comnih.gov

Synthetic Microbial Consortia: Advances in synthetic biology are enabling the design of artificial microbial communities where different strains perform specialized tasks in a cooperative manner. nih.gov For complex waste streams containing this compound, a consortium could be engineered where one type of bacterium performs the initial breakdown and another metabolizes the intermediates. nih.gov

In Situ Bioremediation: This method involves treating the contaminated soil or water in place, without excavation or pumping. nih.gov Techniques like bioventing, which supplies oxygen to the subsurface, can stimulate the aerobic degradation of phenolic compounds by native microbes, offering a less disruptive and more cost-effective solution. nih.gov

These advanced biological remediation technologies are seen as promising due to their low environmental impact, cost-effectiveness, and potential for complete mineralization of pollutants into non-toxic products. nih.govnih.gov

Table 1: Advanced Bioremediation Strategies

| Strategy | Description | Key Advantages |

|---|---|---|

| Bioaugmentation | Introduction of specialized microorganisms to the contaminated site. mdpi.com | Enhances degradation efficiency for specific, recalcitrant compounds. |

| Biostimulation | Stimulation of native microbial populations by adding nutrients or oxygen. mdpi.com | Utilizes existing microbial ecosystems; can be more cost-effective. nih.gov |

| Synthetic Consortia | Engineered microbial communities with specialized, cooperative functions. nih.gov | High degree of control and efficiency for complex waste streams. |

| In Situ Remediation | Treatment of contaminants directly in their original location (e.g., bioventing). nih.gov | Minimally invasive, lower operational costs. nih.gov |

Design of Novel Catalysts Utilizing Phenol-Based Ligands

Phenolic compounds, including derivatives of this compound, are valuable as ligands in the design of novel catalysts for a wide range of chemical reactions. The hydroxyl group and the aromatic ring provide coordination sites for metal centers, and the substituents on the ring can be modified to fine-tune the catalyst's electronic and steric properties. researchgate.netrsc.org

Current research in this area includes:

Oxidative Coupling Catalysts: Vanadium and chromium-based catalysts have shown particular effectiveness in promoting the oxidative coupling of phenols. nih.gov By carefully designing the ligand structure, researchers can control the selectivity of these reactions, for instance, favoring cross-coupling between two different phenol (B47542) substrates over self-coupling. nih.gov The electronic properties of the phenol ligand are critical; electron-withdrawing groups can enhance the reactivity of the metal center. nih.gov

Photoredox/Nickel Dual Catalysis: This strategy combines a photocatalyst with a nickel catalyst to enable cross-coupling reactions that are otherwise difficult. acs.org Phenol derivatives, converted to sulfonate esters like triflates or tosylates, can act as effective "pseudo-halide" coupling partners. acs.org This approach expands the toolkit for creating complex molecules from readily available phenolic feedstocks.

Alkylation and C-H Functionalization Catalysts: Ruthenium, iron, and copper-based catalysts are being developed for the regioselective alkylation of phenols. rsc.org The phenol itself can act as a directing group, guiding the reaction to a specific position on the aromatic ring (typically the ortho-position). rsc.org The design of the catalyst, including the ligands bound to the metal, is crucial for controlling the reaction pathway and preventing side reactions. rsc.org

The ability to use phenol-based ligands allows chemists to create catalysts with tailored reactivity, leading to more efficient and selective syntheses of valuable chemicals and materials. rsc.org

Table 2: Examples of Catalyst Systems Involving Phenol Derivatives

| Metal Center | Reaction Type | Role of Phenol Derivative | Research Finding |

|---|---|---|---|

| Vanadium | Intramolecular Oxidative Coupling | Substrate/Ligand | Reactivity is improved by using ligands that increase the Lewis acidity and oxidizing ability of the metal center. nih.gov |

| Chromium | Intermolecular Cross-Coupling | Substrate/Ligand | Chromium-salen complexes can exhibit good selectivity for cross-coupling different phenol substrates. nih.gov |

| Nickel (with Photocatalyst) | Aryl-Alkyl Cross-Coupling | Electrophilic Coupling Partner (as sulfonate ester) | Enables the use of phenol derivatives as replacements for aryl halides in dual catalytic systems. acs.org |

| Ruthenium | Ortho-Alkylation | Directing Group/Substrate | Ru-phenoxo complexes can facilitate the C-C bond formation between the phenol and an aldehyde. rsc.org |